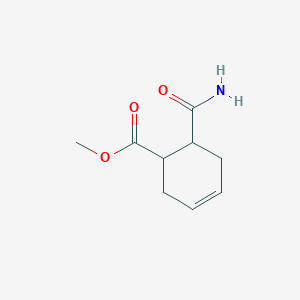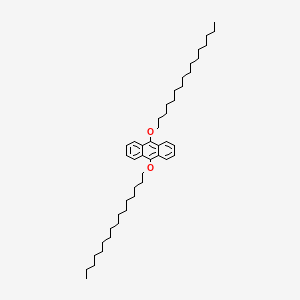
9,10-Bis(hexadecyloxy)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(hexadecyloxy)anthracene: is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications. The compound features two hexadecyloxy groups attached to the 9 and 10 positions of the anthracene core, which can influence its solubility, stability, and interaction with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(hexadecyloxy)anthracene typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the core structure.
Functionalization: The 9 and 10 positions of anthracene are functionalized with hexadecyloxy groups. This can be achieved through a nucleophilic substitution reaction where hexadecyloxy groups are introduced using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis(hexadecyloxy)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The hexadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds.
Aplicaciones Científicas De Investigación
9,10-Bis(hexadecyloxy)anthracene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activities, is ongoing.
Industry: It is used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
Mecanismo De Acción
The mechanism of action of 9,10-Bis(hexadecyloxy)anthracene involves its interaction with molecular targets through its anthracene core and hexadecyloxy groups. These interactions can influence the compound’s photophysical properties, such as fluorescence and phosphorescence. The molecular pathways involved include:
Excitation and Emission: The compound absorbs light energy, leading to an excited state, followed by emission of light as it returns to the ground state.
Electron Transfer: The compound can participate in electron transfer reactions, making it useful in electronic and photonic applications.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and use in lightsticks and organic semiconductors.
9,10-Diphenylanthracene: Used in photonic applications and known for its optical properties.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: A fluorescent probe used in biological applications.
Uniqueness
9,10-Bis(hexadecyloxy)anthracene is unique due to its long alkyl chains (hexadecyloxy groups), which enhance its solubility in organic solvents and influence its interaction with other molecules. This makes it particularly valuable in applications requiring specific solubility and stability properties.
Propiedades
Número CAS |
90178-24-8 |
|---|---|
Fórmula molecular |
C46H74O2 |
Peso molecular |
659.1 g/mol |
Nombre IUPAC |
9,10-dihexadecoxyanthracene |
InChI |
InChI=1S/C46H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-39-47-45-41-35-29-31-37-43(41)46(44-38-32-30-36-42(44)45)48-40-34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32,35-38H,3-28,33-34,39-40H2,1-2H3 |
Clave InChI |
YPXGHVBZTKLBTM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


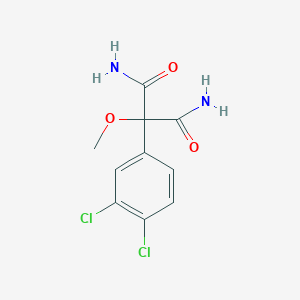
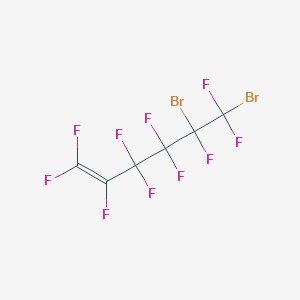

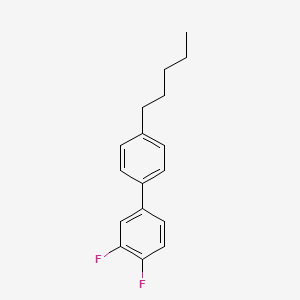

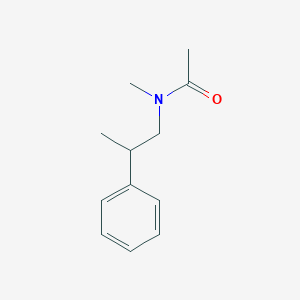
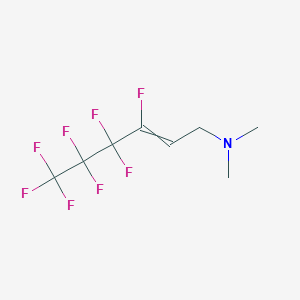

![6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14372168.png)
![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)
![1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]-](/img/structure/B14372178.png)
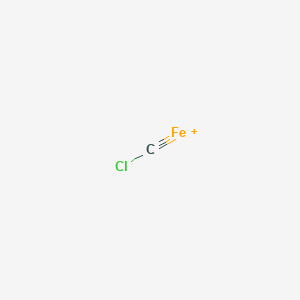
![3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14372184.png)
